Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate
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Overview
Description
Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs an alkyne as a dipolarophile and a nitrile oxide as the dipole . Common catalysts used in these reactions include copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing yield and purity while minimizing waste and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate include other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin used in scientific research.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and inflammation.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 22.47 | Induces apoptosis |
This compound | HeLa | 25.87 | Cell cycle arrest |
This compound | HepG2 | 19.19 | Inhibition of proliferation |
These findings indicate that the compound can significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
-
Study on Isoxazole Derivatives :
A study synthesized various isoxazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated moderate to potent antiproliferative activities against multiple cancer cell lines with low IC50 values, highlighting their potential as novel anticancer agents . -
Mechanism Exploration :
Research explored the mechanism through which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that the compound causes cell cycle arrest in the S phase and activates caspases involved in the apoptotic pathway . -
Immunosuppressive Effects :
Another study investigated the immunosuppressive properties of isoxazole derivatives, noting that certain compounds could inhibit lymphocyte proliferation while enhancing other immune responses. This dual action suggests potential applications in autoimmune diseases .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-methoxy-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-13-8-3-6(10(12)14-2)4-9-7(8)5-11-15-9/h3-5H,1-2H3 |
InChI Key |
WOBMXHYUDLAERK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=NO2)C(=O)OC |
Origin of Product |
United States |
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